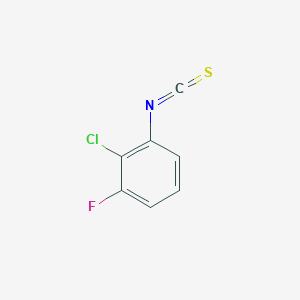

2-Chloro-3-fluorophenylisothiocyanate

Description

2-Chloro-3-fluorophenylisothiocyanate is a halogenated aromatic isothiocyanate characterized by a phenyl ring substituted with chlorine (Cl) at position 2 and fluorine (F) at position 3, along with an isothiocyanate (–N=C=S) functional group. Isothiocyanates are known for their reactivity as electrophiles, forming thiourea derivatives upon reaction with amines, which is critical in drug development and polymer chemistry .

Properties

Molecular Formula |

C7H3ClFNS |

|---|---|

Molecular Weight |

187.62 g/mol |

IUPAC Name |

2-chloro-1-fluoro-3-isothiocyanatobenzene |

InChI |

InChI=1S/C7H3ClFNS/c8-7-5(9)2-1-3-6(7)10-4-11/h1-3H |

InChI Key |

KZCXOQGMMHOJNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)N=C=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-3-fluorophenyl Isocyanate

- Structural Difference : Replaces the sulfur atom in the isothiocyanate group (–N=C=S) with oxygen (–N=C=O).

- Reactivity : Isocyanates are generally more reactive toward nucleophiles (e.g., amines, alcohols) due to the higher electrophilicity of the carbonyl carbon compared to thiocarbonyl. This makes isocyanates preferable in polyurethane synthesis.

- Applications : Used in peptide coupling and polymer industries .

- Safety : Isocyanates are respiratory irritants and sensitizers, requiring stringent handling protocols (e.g., ventilation, PPE) akin to those for Chlorosulfonyl isocyanate ().

Chlorosulfonyl Isocyanate ()

- Structural Difference : Contains a sulfonyl (–SO₂–) group adjacent to the isocyanate (–N=C=O), increasing electron-withdrawing effects and reactivity.

- Reactivity : Reacts violently with water, releasing toxic gases (e.g., HCl, SO₂). In contrast, 2-Chloro-3-fluorophenylisothiocyanate likely exhibits milder hydrolysis due to the absence of sulfonyl groups.

- Applications : Used in synthesizing sulfonamides and heterocycles, whereas the phenylisothiocyanate derivative may prioritize aromatic functionalization .

Thiophene Fentanyl Hydrochloride ()

- Structural Difference : Features a thiophene ring and opioid backbone, contrasting with the halogenated phenylisothiocyanate’s simpler aromatic system.

- Toxicity : While Thiophene fentanyl’s toxicology is understudied (), aromatic isothiocyanates may pose risks due to electrophilic reactivity, necessitating precautions similar to those for hydrofluoric acid or cyanide ().

3-Phenyl-5-phenylaminocarbonyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole ()

- Structural Difference : A complex thiadiazole derivative with multiple aromatic and carbonyl groups.

- Spectral Data : Infrared (IR) spectra show a broad CO stretch at 1661 cm⁻¹, whereas isothiocyanates typically exhibit C=S stretches near 1200–1400 cm⁻¹. Mass spectrometry (MS) fragmentation patterns (e.g., m/z 547) differ significantly due to molecular complexity .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.